

In-Depth Technical Guide to (S)-morpholin-2-ylmethanol

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Compound of Interest

Compound Name: (S)-morpholin-2-ylmethanol

Cat. No.: B189779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-morpholin-2-ylmethanol**, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physical properties, synthesis protocols, and its application as a key building block for pharmacologically active molecules, particularly as a scaffold for dopamine D4 receptor antagonists.

Core Data and Identifiers

(S)-morpholin-2-ylmethanol is a versatile chiral building block. Its unique structural and chemical properties make it a valuable starting material in the synthesis of complex molecules.

Identifier	Value
CAS Number	132073-83-7
Molecular Formula	C ₅ H ₁₁ NO ₂
Molecular Weight	117.15 g/mol
IUPAC Name	[(2S)-morpholin-2-yl]methanol
Synonyms	(S)-2-Hydroxymethylmorpholine, (2S)-2-Morpholinemethanol

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-morpholin-2-ylmethanol** is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value
Boiling Point	220.1 ± 15.0 °C (Predicted)
Density	1.045 ± 0.06 g/cm ³ (Predicted)
pKa	14.36 ± 0.10 (Predicted)

Synthesis of (S)-morpholin-2-ylmethanol

A reliable and efficient three-step synthesis for **(S)-morpholin-2-ylmethanol** has been developed, starting from the commercially available (S)-3-amino-1,2-propanediol. This method provides the target compound in good overall yield.

Experimental Protocol

Step 1: Synthesis of (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide

To a solution of (S)-3-amino-1,2-propanediol in a mixture of acetonitrile and methanol, chloroacetyl chloride is added. The reaction proceeds to afford the corresponding amide in high yield.

Step 2: Synthesis of (S)-morpholin-3-one

The amide from Step 1 is cyclized to the morpholinone by treatment with potassium tert-butoxide in tert-amyl alcohol. This step proceeds without the need for protecting the primary alcohol.

Step 3: Synthesis of (S)-morpholin-2-ylmethanol

The final step involves the reduction of the morpholinone using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield **(S)-morpholin-2-ylmethanol**. This reducing agent

has been found to be superior to others like borane or lithium aluminum hydride in terms of yield.

Application in the Synthesis of a Dopamine D4 Receptor Antagonist

(S)-morpholin-2-ylmethanol serves as a crucial chiral scaffold in the synthesis of potent and selective dopamine D4 (D4) receptor antagonists, such as the research compound ML398. The morpholine moiety is key to the compound's selectivity.

Experimental Protocol: Synthesis of a D4 Receptor Antagonist (Illustrative Example based on ML398)

The synthesis of D4 receptor antagonists from **(S)-morpholin-2-ylmethanol** typically involves N-arylation of the morpholine nitrogen. An illustrative protocol is outlined below.

Step 1: Boc Protection of **(S)-morpholin-2-ylmethanol**

The secondary amine of **(S)-morpholin-2-ylmethanol** is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

Step 2: Copper-Catalyzed N-Arylation

The Boc-protected **(S)-morpholin-2-ylmethanol** is coupled with a suitable aryl halide (e.g., 4-chlorobenzyl bromide for the synthesis of an ML398 analog) using a copper-catalyzed N-arylation reaction. This reaction is a key step in forming the core structure of the antagonist.

Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final D4 receptor antagonist.

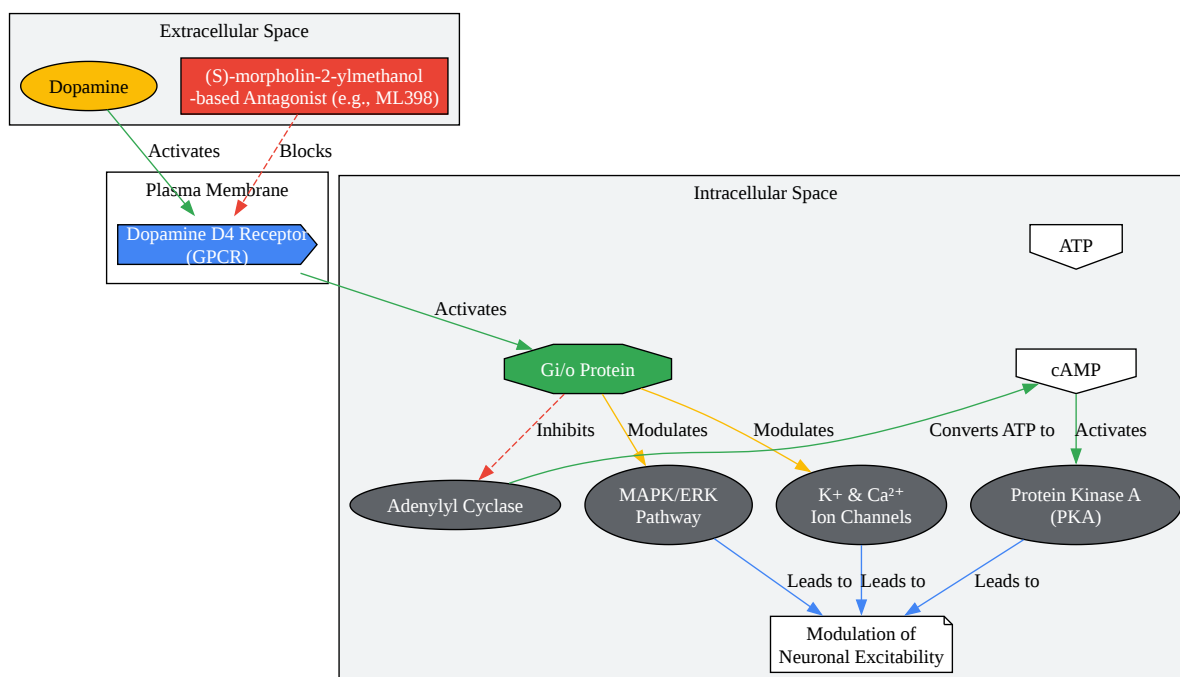
Characterization Data for a Representative D4 Antagonist (ML398):

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.28 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.90 (d, J = 11.6 Hz, 1H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H).

- ^{13}C NMR (CDCl_3 , 100 MHz): δ 137.9, 132.8, 130.5 (2C), 128.6 (2C), 67.2, 64.5, 60.4, 54.0, 50.9.
- HRMS (ESI): m/z calculated for $\text{C}_{12}\text{H}_{17}\text{ClNO}$ $[\text{M}+\text{H}]^+$, found.

Dopamine D4 Receptor Signaling Pathway

The chiral morpholine scaffold is a key feature of ML398, a potent and selective antagonist of the dopamine D4 receptor. D4 receptors are G protein-coupled receptors (GPCRs) that play a significant role in various neurological processes. Understanding their signaling pathway is crucial for drug development.

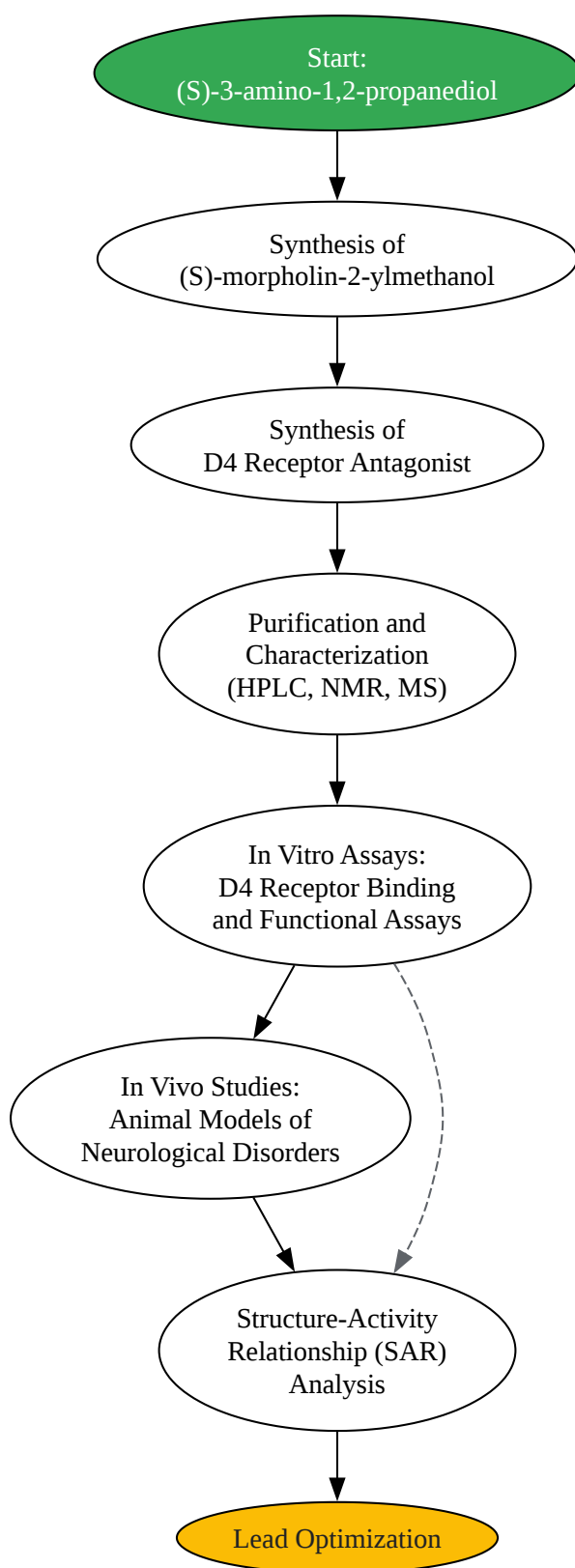


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Figure 1: Simplified signaling pathway of the Dopamine D4 Receptor.

Experimental Workflow: Synthesis and Evaluation

The development of novel D4 receptor antagonists based on the **(S)-morpholin-2-ylmethanol** scaffold follows a structured workflow from synthesis to biological evaluation.



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Figure 2: General workflow for the development of D4 antagonists.

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